molecular formula C13H19NO2 B1597408 Cyclohexylamine benzoate CAS No. 3129-92-8

Cyclohexylamine benzoate

Cat. No.: B1597408
CAS No.: 3129-92-8
M. Wt: 221.29 g/mol
InChI Key: CIFYUXXXOJJPOL-UHFFFAOYSA-N
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Description

Cyclohexylamine benzoate is an organic compound formed by the reaction of cyclohexylamine and benzoic acid. It is a salt that combines the properties of both cyclohexylamine, an aliphatic amine, and benzoic acid, an aromatic carboxylic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

Cyclohexylamine benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of amine transport and metabolism.

    Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceuticals.

    Industry: Utilized as a corrosion inhibitor and in the production of rubber accelerators.

Safety and Hazards

Cyclohexylamine, a component of Cyclohexylamine Benzoate, is considered hazardous. It’s flammable, and containers may explode when heated . It’s harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It’s also suspected of damaging fertility .

Future Directions

Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . Volatile corrosion inhibitors are predominantly used as a method of temporary protection . They have the ability to vaporize and condense on the surface of the ferrous or nonferrous material and make the substrate less susceptible to corrosion . Future research may focus on improving the efficiency and effectiveness of these inhibitors.

Mechanism of Action

Target of Action

Cyclohexylamine, a component of Cyclohexylamine Benzoate, primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus influencing nerve conduction .

Mode of Action

Cyclohexylamine acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

The inhibition of sodium channels by cyclohexylamine can disrupt various neuronal signaling pathways, given the fundamental role of these channels in nerve conduction .

Pharmacokinetics

The pharmacokinetics of Cyclohexylamine, a component of this compound, have been studied. It has a plasma half-life ranging from 3.5 to 4.8 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose is excreted in the urine during 48 hours as unchanged drug .

Result of Action

The primary result of Cyclohexylamine’s action is the inhibition of nerve conduction due to its effect on sodium channels . This can lead to various physiological effects, depending on the specific nerves affected. For instance, it has been observed to cause a dose-dependent rise in arterial blood pressure .

Action Environment

This compound is used as a volatile corrosion inhibitor . These compounds have the ability to vaporize and condense on the surface of the ferrous or nonferrous material, making the substrate less susceptible to corrosion . The effectiveness of these compounds can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Cyclohexylamine benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclohexylamine, a component of this compound, is known to be a weak base and can participate in hydrogen bonding and ionic interactions with biomolecules . It is also involved in the synthesis of other organic compounds and acts as a precursor to sulfenamide-based reagents used as accelerators for vulcanization . The interactions of this compound with enzymes and proteins can influence the stability and activity of these biomolecules, thereby affecting biochemical pathways.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Cyclohexylamine, a component of this compound, has been shown to cause irritation and burns upon contact with skin and eyes, and inhalation can lead to respiratory issues . Additionally, repeated exposure to cyclohexylamine may damage the liver and kidneys . These cellular effects highlight the importance of handling this compound with care in laboratory settings.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexylamine, a component of this compound, can form Schiff bases with aldehydes and ketones, which can influence various biochemical pathways . Additionally, cyclohexylamine can act as a corrosion inhibitor by forming protective films on metal surfaces, thereby preventing oxidation . These molecular interactions are crucial for understanding the biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Cyclohexylamine, a component of this compound, is known to be stable under standard laboratory conditions . Prolonged exposure to air and light can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the need for careful monitoring of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have minimal adverse effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of cyclohexylamine have been associated with liver and kidney damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. Cyclohexylamine, a component of this compound, can be metabolized through the beta-ketoadipate pathway, which involves the conversion of benzoate to protocatechuate and subsequent degradation . This metabolic pathway is crucial for the detoxification and elimination of this compound from the body. Additionally, cyclohexylamine can interact with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. Cyclohexylamine, a component of this compound, can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with transporters and binding proteins, affecting its localization and accumulation within cells and tissues . These transport and distribution mechanisms are important for determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Cyclohexylamine, a component of this compound, can be localized in various subcellular compartments, including the cytoplasm and organelles . The targeting signals and post-translational modifications of cyclohexylamine can direct it to specific compartments, affecting its biochemical interactions and efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylamine benzoate can be synthesized through a straightforward acid-base reaction. Cyclohexylamine, a primary amine, reacts with benzoic acid to form the salt. The reaction is typically carried out in an aqueous or alcoholic medium to facilitate the dissolution of reactants and the formation of the product.

Industrial Production Methods: In an industrial setting, this compound is produced by mixing equimolar amounts of cyclohexylamine and benzoic acid in a solvent such as ethanol. The mixture is stirred and heated to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylamine benzoate undergoes various chemical reactions, including:

    Oxidation: The amine group in cyclohexylamine can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoate part can be reduced to benzyl alcohol under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cyclohexylamine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Cyclohexyl nitroso compounds or cyclohexyl nitro compounds.

    Reduction: Benzyl alcohol.

    Substitution: N-alkyl cyclohexylamine or N-acyl cyclohexylamine.

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with similar basic properties but lacks the aromatic component.

    Benzoic Acid: An aromatic carboxylic acid with antimicrobial properties but lacks the amine functionality.

    Cyclohexylamine Hydrochloride: A salt similar to cyclohexylamine benzoate but with hydrochloric acid instead of benzoic acid.

Uniqueness: this compound is unique due to its combination of aliphatic amine and aromatic carboxylic acid properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

benzoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFYUXXXOJJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3129-92-8
Record name Cyclohexylammonium benzoate
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Record name Benzoic acid, compd. with cyclohexanamine (1:1)
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Record name Cyclohexylamine benzoate
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Record name Benzoic acid, compd. with cyclohexanamine (1:1)
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Record name Benzoic acid, compound with cyclohexylamine (1:1)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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